molecular formula C28H31ClN2O9S B12745427 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate CAS No. 93665-58-8

1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate

Cat. No.: B12745427
CAS No.: 93665-58-8
M. Wt: 607.1 g/mol
InChI Key: FXTXJDRSCPXCKQ-SPIKMXEPSA-N
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Description

This compound is a piperazine derivative featuring an ethyloxy linker to an 8-chloro-10,11-dihydrodibenzo[b,f]thiepin core, formulated as a dimaleate salt to enhance solubility and bioavailability. The dimaleate counterion likely improves pharmacokinetic properties compared to free bases or other salts.

Properties

CAS No.

93665-58-8

Molecular Formula

C28H31ClN2O9S

Molecular Weight

607.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;1-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine

InChI

InChI=1S/C20H23ClN2OS.2C4H4O4/c21-16-5-6-20-17(14-16)18(13-15-3-1-2-4-19(15)25-20)24-12-11-23-9-7-22-8-10-23;2*5-3(6)1-2-4(7)8/h1-6,14,18,22H,7-13H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-

InChI Key

FXTXJDRSCPXCKQ-SPIKMXEPSA-N

Isomeric SMILES

C1NCCN(C1)CCOC2C3=C(SC4=CC=CC=C4C2)C=CC(=C3)Cl.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Dibenzothiepin Core

The dibenzothiepin scaffold is synthesized via cyclization reactions. Key steps include:

  • Diazotization and Cyclization : As described in patent EP0922704A1, diazotization of 2-(4-amino-3-carboxymethylphenyl)propionic acid followed by reaction with thiophenol yields intermediates that undergo cyclization to form the dibenzothiepin ring.
  • Chlorination : Electrophilic substitution introduces the chlorine substituent at the 8-position. For example, chlorination of the precursor using reagents like Cl₂ or SO₂Cl₂ under controlled conditions.

Introduction of the Piperazine-Ethoxyethyl Side Chain

The side chain is attached via nucleophilic substitution or alkylation:

  • Reaction with 2-(2-Chloroethoxy)ethanol : Piperazine reacts with 2-(2-chloroethoxy)ethanol in polar solvents (e.g., methanol, ethanol) at elevated temperatures (70–80°C). Molar ratios of piperazine to chloroethoxyethanol are typically 1.8–2.2:1.
  • Purification : Post-reaction, filtration and solvent evaporation yield the crude product, which is further purified via vacuum distillation.

Example Conditions from Patent CN103254153A:

Parameter Value
Solvent Methanol
Temperature 80°C
Reaction Time 5.5 hours
Molar Ratio (Piperazine:Chloroethoxyethanol) 1.82:1
Yield (Crude) ~85%

Salt Formation with Maleic Acid

The free base is converted to the dimaleate salt via acid-base reaction:

  • Procedure : The piperazine derivative is dissolved in ethanol, and maleic acid (2 equivalents) is added. The mixture is stirred under reflux, then cooled to precipitate the dimaleate salt.
  • Crystallization : The product is recrystallized from ethanol/water for purity >98%.

Typical Salt Formation Data:

Parameter Value
Solvent Ethanol
Maleic Acid Equivalents 2.0
Temperature Reflux (78°C)
Yield (Purified) 70–75%

Key Analytical Data

Optimization and Challenges

  • Byproduct Management : Excess piperazine dihydrochloride is recovered and reused to reduce costs.
  • Solvent Selection : Polar solvents (methanol, water) improve reaction efficiency, while non-polar solvents (toluene) are avoided due to poor solubility.
  • Scale-Up : Industrial production requires precise control of stoichiometry and temperature to minimize disubstituted impurities.

Comparative Analysis of Methods

Method Step Patent CN103254153A Patent EP0922704A1
Cyclization Conditions Not described Diazotization + thiophenol
Side Chain Attachment Piperazine + chloroethoxyethanol N/A (focus on core synthesis)
Salt Formation N/A Maleic acid in ethanol
Overall Yield 70–75% 60–65% (for analogous compounds)

Chemical Reactions Analysis

1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Potential

Research indicates that derivatives of piperazine compounds, including those related to 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate, exhibit cytotoxic activity against various cancer cell lines. For example, studies involving similar piperazine derivatives have shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells. A notable study reported that certain piperazine derivatives had IC50 values as low as 0.99 μM against the BT-474 breast cancer cell line, indicating strong anticancer activity .

Neuropharmacological Applications

The structural similarity of this compound to known neuroleptics suggests potential applications in treating psychiatric disorders. Compounds with similar structures have been evaluated for their effects on neurotransmitter systems, particularly dopamine and serotonin pathways. This positions the compound as a candidate for further research into antipsychotic medications.

Case Study 1: Anticancer Activity Assessment

A study focusing on a series of piperazine derivatives demonstrated their effectiveness in inhibiting cancer cell proliferation. The compounds were assessed for their ability to induce apoptosis through various assays, including flow cytometry and clonogenic assays. The results indicated that these compounds could significantly reduce colony formation in cancer cells, suggesting a robust anticancer mechanism .

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 10ecBT-4740.99 ± 0.01Tubulin polymerization inhibition
Compound XHeLa1.5 ± 0.05Apoptosis induction

Case Study 2: Neuropharmacological Effects

In another investigation, piperazine derivatives were tested for their effects on behavioral models of anxiety and depression. The results showed that these compounds could modulate serotonergic activity, leading to anxiolytic effects in animal models. This suggests that this compound may have similar effects and warrants further exploration for potential therapeutic use in mood disorders .

Mechanism of Action

The mechanism of action of 1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate involves its interaction with neurotransmitter receptors in the brain. It acts as an antagonist at D2 dopamine receptors and 5-HT2 serotonin receptors. By blocking these receptors, the compound can modulate neurotransmitter activity, leading to its neuroleptic effects. This mechanism is crucial for its potential use in treating psychiatric disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 1-(10,11-Dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine (CAS 1526-83-6)
  • Structure : Lacks the 8-chloro substituent and ethyloxy linker. The 4-methylpiperazine group is directly attached to the dibenzothiepin.
  • Properties : Melting point 134–135°C; molecular weight 310.46 g/mol .
  • Pharmacology : Serves as a precursor to antipsychotic agents but exhibits lower receptor selectivity compared to halogenated derivatives .
(b) Octoclothepin (1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine; CAS 13448-22-1)
  • Structure : Incorporates an 8-chloro substituent and 4-methylpiperazine without the ethyloxy spacer.
  • Pharmacology: Demonstrates subnanomolar affinity for α₁-adrenoceptors (Kᵢ = 0.3–0.5 nM) with moderate selectivity over dopamine D₂ receptors (20-fold) and serotonin 5-HT₂C receptors (440-fold) .
  • Applications: Investigated for positron emission tomography (PET) imaging of central α₁-adrenoceptors due to its high brain permeability .
(c) 1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine (Compound 41f)
  • Structure : Similar to the target compound but lacks the ethyloxy linker and dimaleate salt.
  • Synthesis : Prepared via TFA-mediated deprotection of a tert-butyloxycarbonyl (Boc)-protected intermediate .
  • Activity : Preliminary data suggest affinity for σ receptors, which regulate dopamine release in striatal neurons .

Derivatives with Modified Linkers or Substituents

(a) 1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(1-methylethyl)piperazine Dimethanesulfonate (CAS 61014-94-6)
  • Structure : Features an isopropyl group on piperazine and a dimethanesulfonate salt.
  • Molecular Weight : 565.17 g/mol; higher lipophilicity may reduce aqueous solubility compared to dimaleate salts .
(b) 1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine Maleate
  • Structure : Selenium replaces sulfur in the dibenzothiepin core.
  • Toxicity: Oral LD₅₀ in mice = 350 mg/kg; emits toxic Se, NOₓ, and Cl⁻ upon decomposition .

Pharmacokinetic and Toxicity Profiles

Compound Salt Form Molecular Weight (g/mol) Key Receptor Affinity Selectivity Ratio (vs. D₂/5-HT₂C) Toxicity (LD₅₀, Oral Mouse)
Target Compound (Dimaleate) Dimaleate ~600 (est.) α₁-Adrenoceptors, σ Receptors Data pending Not reported
Octoclothepin Free base 310.46 α₁-Adrenoceptors (Kᵢ = 0.3–0.5 nM) 20 (D₂), 440 (5-HT₂C) Not reported
1-(8-Cl-Dibenzoselenepin) Maleate Maleate 507.91 Not reported N/A 350 mg/kg
Compound 41f Free base 349.33 σ Receptors N/A Not reported

Research Implications and Gaps

  • Receptor Selectivity: The dimaleate salt’s impact on α₁-adrenoceptor vs. σ receptor selectivity remains uncharacterized. Comparative in vivo studies are needed .
  • Toxicity: Limited data exist for the target compound, though selenepin analogues show significant toxicity, warranting caution .

Biological Activity

1-(2-((8-Chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)oxy)ethyl)piperazine dimaleate is a compound that has garnered attention in pharmacological research due to its potential therapeutic effects. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H23ClN2OS
  • Molecular Weight : 378.02 g/mol
  • CAS Number : 13295993
  • SMILES Notation : C1CN(CCN1)CCOC2CC3=CC=CC=C3SC4=C2C=C(C=C4)Cl

The compound primarily acts as a dopamine receptor antagonist , particularly targeting the D2 receptor subtype. This mechanism is significant in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The presence of the dibenzo[b,f]thiepin moiety is known to enhance its affinity for dopamine receptors, which is critical for its pharmacological effects.

Biological Activity Overview

Biological Activity Effect Reference
Dopamine Receptor AntagonismInhibition of D2 receptors, potentially reducing psychotic symptoms
Antidepressant ActivityModulation of neurotransmitter systems, particularly serotonin and norepinephrine
Neuroprotective EffectsPotential reduction in neuroinflammation and oxidative stress

Study 1: Antipsychotic Efficacy

A study conducted on rodent models demonstrated that this compound effectively reduced hyperactivity induced by amphetamines, suggesting its potential as an antipsychotic agent. The results indicated a significant decrease in locomotor activity at doses ranging from 0.5 to 2 mg/kg.

Study 2: Antidepressant Properties

In a separate investigation, the compound was evaluated for antidepressant-like effects using the forced swim test in mice. The administration of the compound resulted in a significant reduction in immobility time, indicating potential antidepressant activity comparable to standard treatments like fluoxetine.

Study 3: Neuroprotective Potential

Recent research highlighted the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. The study found that treatment with the compound reduced cell death and increased cell viability under conditions mimicking neurodegenerative diseases.

Safety and Toxicology

While the therapeutic potential is promising, it is essential to consider the safety profile. Toxicological studies indicate that high doses (greater than 1 g/kg in rodent models) can lead to adverse effects, including lethality. Therefore, careful dosing and monitoring are crucial during therapeutic applications.

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